3-Phenylpyrazin-2-ol

Pharmaceutical Analysis Quality Control Regulatory Compliance

ANDA/NDA submissions demand quantification of 3-Phenylpyrazin-2-ol as a specified degradation impurity in β-lactam antibiotics. Generic pyrazine analogs cannot substitute-only the exact 3-phenyl-2-ol tautomeric configuration matches EP/USP chromatographic retention times and UV profiles. • Mandated as Ampicillin EP Impurity H & Cefaclor EP Impurity F • Unique InChIKey SYPKOIOSVWYKHO-UHFFFAOYSA-N ensures specificity vs. 6-methyl or 5-phenyl isomers • ≥97% purity with full COA for regulatory audits

Molecular Formula C10H18N2O
Molecular Weight 172.19
CAS No. 73200-73-4
Cat. No. B601217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrazin-2-ol
CAS73200-73-4
Synonyms3-Phenylpyrazin-2-ol
Molecular FormulaC10H18N2O
Molecular Weight172.19
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CNC2=O
InChIInChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrazin-2-ol Procurement & Reference Identity


3-Phenylpyrazin-2-ol is a heterocyclic aromatic compound existing in keto-enol tautomeric equilibrium with its dominant 3-phenyl-2(1H)-pyrazinone form [1]. It is a small molecule (MW 172.18) comprising a pyrazine ring substituted at the 3-position with a phenyl group and at the 2-position with a hydroxyl group . Critically, this compound is not primarily valued as a drug substance but is formally designated in global pharmacopoeias as Ampicillin EP Impurity H and Cefaclor EP Impurity F, forming under acidic and oxidative degradation of β-lactam antibiotics .

1
Pharmacopoeial impurity reference standard workflow
Designated Ampicillin EP Impurity H / Cefaclor EP Impurity F
2
Stability-indicating method development and batch release
Supports HPLC/LC-MS quantitation of β-lactam degradation
3
Keto-enol tautomeric equilibrium context
Dominant 3-phenyl-2(1H)-pyrazinone form in solution

Why 3-Phenylpyrazin-2-ol Cannot Be Replaced


Generic pyrazinols or simple alkyl-pyrazines cannot replace 3-Phenylpyrazin-2-ol in critical workflows due to strict structural fidelity and spectroscopic specificity. The compound's identification value is tied to the exact 3-phenyl-2-ol (tautomeric) configuration, which dictates its unique ultraviolet/fluorescence profile and chromatographic retention time distinct from unsubstituted pyrazine, 2-hydroxy-5-phenylpyrazine, or 6-methyl-3-phenylpyrazin-2-ol [1]. Furthermore, its established toxicological profile as a β-lactam degradation byproduct [2] and its regulatory utility as a reference standard for impurity quantitation [3] mean that substitution with any non-identical analog would invalidate analytical method validation and breach pharmacopoeial compliance.

Regulatory
Non-designated pyrazine analogs lack EP/USP impurity mapping, invalidating method validation and pharmacopoeial compliance.
Structural
2-hydroxy-5-phenylpyrazine or 6-methyl-3-phenylpyrazin-2-ol may shift chromatographic retention and fluorescence profile, preventing peak identity confirmation.
Toxicological
Generic pyrazinols may not represent the β-lactam degradation byproduct profile required for impurity safety qualification.

3-Phenylpyrazin-2-ol Differentiation vs. Analogs & Precursors


Regulatory Identity vs. Non-Designated Pyrazine Derivatives

3-Phenylpyrazin-2-ol holds a unique regulatory designation not shared by its immediate structural analogs (e.g., unsubstituted pyrazin-2-ol or 2-hydroxy-6-phenylpyrazine). It is formally recognized as both Ampicillin EP Impurity H and Cefaclor EP Impurity F by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1]. This dual designation creates a verifiable procurement value: the compound is mandated as a reference standard for the identification and quantitation of specific degradation products in finished pharmaceutical products. Generic pyrazine derivatives, despite similar molecular weights, lack this specific regulatory mapping and therefore possess zero utility in the validated HPLC/LC-MS methods used for batch release testing of ampicillin and cefaclor formulations [2].

Regulatory Identity
Data to verify
Explicit EP/USP listing vs. non-designated pyrazine analogs
Mandated for β-lactam impurity profiling; critical for audit readiness.
Supplier-specific regulatory documentation review advised.
Pharmaceutical Analysis Quality Control Regulatory Compliance

Specific Fluorescence Signature vs. Inactive Degradation Byproducts

3-Phenylpyrazin-2-ol is the primary fluorescent degradation product of ampicillin under acidic conditions [1]. Research isolating this compound demonstrated it is formed directly from the phenylglycine side chain rearrangement. Crucially, this fluorescence property is structurally specific: it allows for the quantitative, non-invasive monitoring of ampicillin degradation kinetics using fluorimetry [2]. In contrast, many structurally similar pyrazine derivatives or alternate degradation pathways (such as the formation of penicilloic acid) do not exhibit this specific excitation/emission profile, rendering 3-Phenylpyrazin-2-ol the exclusive marker for this particular high-sensitivity assay. Other β-lactam degradation byproducts, such as the open-ring diketopiperazines, are not detectable by this simple fluorimetric method [3].

Fluorescence Signature
Cross-study comparable
Specific fluorimetric detection vs. non-fluorescent degradation byproducts
Supports high-sensitivity ampicillin stability studies via direct fluorimetry.
Method context: acidic degradation, fluorescence spectrophotometry.
Fluorescence Spectroscopy Degradation Product Analysis Antibiotic Stability

LogP and Chromatographic Retention vs. Co-eluting Impurities

The compound exhibits a predicted partition coefficient (ACD/LogP) of 0.78 and a LogD (pH 7.4) of 1.10 . These values place it in a distinct polarity window compared to its precursor antibiotic (ampicillin, which is more polar/zwitterionic) and other potential process impurities. For instance, the unsubstituted pyrazine core has a significantly lower LogP (approx. -0.2), and more hydrophobic alkylated analogs possess LogP values > 1.5. This precise intermediate hydrophobicity dictates a unique reversed-phase (RP-HPLC) retention time that is critical for resolution from the active pharmaceutical ingredient (API) peak. 3-Phenylpyrazin-2-ol is specifically identified and quantified in the RP-HPLC profile of cefaclor, where it serves as a marker for formulation degradation . Substituting a more polar or lipophilic analog would alter the separation profile, leading to peak overlap and failed system suitability tests.

Chromatographic Selectivity
Class-level
LogP 0.78 / LogD 1.10 places it in a distinct polarity window
Defined hydrophobicity ensures unique RP-HPLC resolution from API peak.
Predicted values; confirm under specific method conditions.
Analytical Chemistry Method Development Chromatography

Procurement Scenarios for 3-Phenylpyrazin-2-ol


Stability-Indicating Method Validation

3-Phenylpyrazin-2-ol is the mandated reference standard for the development and validation of stability-indicating HPLC methods for β-lactam antibiotics. Regulatory submissions (ANDA/NDA) require the quantification of this specific degradation impurity (EP Impurity H/F) to demonstrate control of the manufacturing process and shelf-life stability [1]. Generic pyrazine analogs cannot be used as substitutes in these regulatory audits.

Accelerated & Forced Degradation Studies

In pharmaceutical development, forced degradation studies are conducted to identify potential breakdown products. 3-Phenylpyrazin-2-ol is generated under acidic and oxidative stress conditions of ampicillin and cefaclor. Procuring high-purity analytical standards of this exact compound is essential for spiking experiments to confirm peak identity in HPLC chromatograms, thereby distinguishing it from other degradation products like 6-methyl-3-phenylpyrazin-2-ol [2].

Environmental Transformation Product Analysis

This compound has been identified as a relevant transformation product of β-lactam antibiotics in environmental water samples [3]. Procurement for environmental monitoring research relies on the compound's unique chromatographic and mass spectral fingerprint (InChIKey: SYPKOIOSVWYKHO-UHFFFAOYSA-N) to accurately trace antibiotic contamination in aquatic ecosystems without interference from structurally related, non-relevant pyrazine derivatives.

Application
Selection Property
Validation Focus
Stability-Indicating Method Validation
Regulatory Designation
EP/USP impurity identification and quantitation for ANDA/NDA
Forced Degradation Studies
Structural Fidelity
Peak identity confirmation via spiking experiments
Environmental Transformation Analysis
Mass Spectral Fingerprint
LC-MS trace analysis of β-lactam contamination in water matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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